A Technical Guide to Tris(4-formylphenyl)amine: A Core Building Block for Advanced Materials
A Technical Guide to Tris(4-formylphenyl)amine: A Core Building Block for Advanced Materials
CAS Number: 119001-43-3
Abstract
This technical guide provides an in-depth overview of Tris(4-formylphenyl)amine, a pivotal molecular building block in the realm of materials science. With its unique C3-symmetric and trifunctional aldehyde structure, this compound has garnered significant attention for the synthesis of highly ordered polymeric materials, most notably Covalent Organic Frameworks (COFs). This document is intended for researchers, scientists, and professionals in materials science and drug development, offering a comprehensive summary of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its applications. While direct applications in drug development are not prevalent, its role in creating advanced materials for potential applications such as drug delivery and biomedical sensing is highlighted. All quantitative data is presented in clear, tabular format, and key processes are visualized using logical diagrams.
Core Properties of Tris(4-formylphenyl)amine
Tris(4-formylphenyl)amine is a yellow to orange crystalline powder.[1] Its core structure features a central nitrogen atom bonded to three phenyl rings, each functionalized with a formyl (aldehyde) group at the para position. This tripodal and electrophilic nature makes it an ideal candidate for condensation reactions with complementary nucleophilic linkers to form extended, porous networks.
Physicochemical Properties
The fundamental physicochemical properties of Tris(4-formylphenyl)amine are summarized in the table below, compiled from various sources.
| Property | Value | References |
| CAS Number | 119001-43-3 | [2] |
| Molecular Formula | C₂₁H₁₅NO₃ | [2] |
| Molecular Weight | 329.35 g/mol | [2] |
| Appearance | Yellow to orange powder or crystal | [1] |
| Melting Point | 244-248 °C | [3] |
| Solubility | Soluble in Chloroform | |
| Storage Temperature | 2-8 °C, under inert gas | [4] |
Spectroscopic Data
The spectral characteristics are crucial for the identification and quality control of Tris(4-formylphenyl)amine.
| Spectrum Type | Key Peaks / Shifts (δ in ppm) | Solvent / Technique | References |
| ¹H NMR | 9.95 (s, 3H, -CHO), 7.85 and 7.26 (AA'XX' system, 12H, Ar-H) | CDCl₃ | [5] |
| 9.93 (s, 3H, -CHO), 7.82-7.91 (m, 6H, Ar-H) | DMSO-d₆ | [6] | |
| ¹³C NMR | 191.49, 150.73, 132.19, 131.44, 124.43 | DMSO-d₆ | [7] |
| FT-IR (KBr Pellet) | ~2810, 2724 cm⁻¹ (C-H stretch of aldehyde), ~1697 cm⁻¹ (C=O stretch of aldehyde) | KBr Pellet | [7] |
Synthesis of Tris(4-formylphenyl)amine: An Experimental Protocol
A practical and efficient two-flask synthesis from triphenylamine (B166846) has been reported, providing higher yields compared to a direct one-flask threefold Vilsmeier-Haack formylation.[5][8] The direct formylation often stalls at the disubstitution stage due to the deactivation of the intermediate.[5] The following protocol is adapted from this improved methodology.
Materials and Reagents
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Triphenylamine
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (CH₂Cl₂)
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Sodium hydroxide (B78521) (NaOH) solution (1 M)
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Sodium sulfate (B86663) (Na₂SO₄)
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Argon (Ar) gas
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Standard laboratory glassware
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Ice bath
Step-by-Step Procedure
Flask 1: Synthesis of the Dialdehyde (B1249045) Intermediate
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To a flask under an argon atmosphere, add N,N-dimethylformamide (23 equivalents).
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Cool the flask in an ice bath (0 °C).
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Slowly add phosphorus oxychloride (25 equivalents) dropwise to the DMF.
-
Stir the mixture for 1 hour at 0 °C.
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Add triphenylamine (1 equivalent) to the reaction mixture.
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Heat the mixture to 95 °C and stir for 4 hours.
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After cooling to room temperature, pour the mixture into ice-water.
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Basify the aqueous solution with 1 M NaOH.
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Extract the product with dichloromethane.
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Wash the organic layer with water, dry over sodium sulfate, and filter through a short pad of silica gel.
-
The crude product, primarily the dialdehyde, is used in the next step without further purification.
Flask 2: Final Formylation to Tris(4-formylphenyl)amine
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In a separate flask, prepare the Vilsmeier reagent as in Flask 1, steps 1-3 (23 equivalents of DMF and 25 equivalents of POCl₃).
-
Add the crude dialdehyde intermediate from Flask 1 to this mixture.
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Heat the reaction mixture to 95 °C and stir for approximately 1.5 hours. The reaction can be monitored by HPLC.
-
Follow the same workup procedure as in Flask 1, steps 7-10.
-
The final product can be further purified by column chromatography or recrystallization to yield Tris(4-formylphenyl)amine.
This two-flask procedure has been reported to achieve an isolated yield of 52% on a gram scale.[5]
Key Applications in Materials Science
Tris(4-formylphenyl)amine is a cornerstone in the construction of various advanced materials due to its C3-symmetric geometry.
Covalent Organic Frameworks (COFs)
The primary application of Tris(4-formylphenyl)amine is in the synthesis of 2D and 3D Covalent Organic Frameworks (COFs).[8] These are crystalline porous polymers with a highly ordered structure. The three aldehyde groups of Tris(4-formylphenyl)amine can react with various multitopic amines (e.g., linear diamines or other triangular triamines) through Schiff base condensation to form stable imine linkages, resulting in a porous, crystalline framework.[9]
Other Polymeric Materials
Beyond COFs, it serves as a monomer for:
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Hole transport materials in electronic devices.
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Polymers for non-doping emitting materials.
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Dendrimers and hyperbranched polymers.
Relevance to Drug Development
While not a therapeutic agent itself, the materials synthesized from Tris(4-formylphenyl)amine have potential applications in the biomedical field.
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Drug Delivery: COFs synthesized using Tris(4-formylphenyl)amine as a building block can be designed to have specific pore sizes and functionalities. These pores can be loaded with drug molecules, such as doxorubicin, for controlled release applications.[10]
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Biomedical Sensing: The fluorescent properties of materials derived from Tris(4-formylphenyl)amine can be exploited for sensing applications. For instance, a COF synthesized from this amine has been used as a fluorescent sensor for the detection of Fe(III) ions, which are crucial in many biological processes.[9]
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Biocompatible Materials: Some COFs exhibit low toxicity and good biocompatibility, making them suitable candidates for in-vivo applications.
Visualized Workflows and Logical Relationships
Synthesis Workflow
The following diagram illustrates the two-flask synthesis protocol for Tris(4-formylphenyl)amine.
Caption: Two-flask synthesis of Tris(4-formylphenyl)amine.
Role in COF Formation
This diagram shows the logical relationship of Tris(4-formylphenyl)amine acting as a trigonal node in the formation of a 2D COF through condensation with a linear diamine linker.
Caption: Formation of a 2D COF from trigonal and linear monomers.
Safety Information
Tris(4-formylphenyl)amine should be handled with care in a laboratory setting.
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GHS Hazard Statements: May cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413).[1]
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Precautionary Statements: Avoid breathing dust, wear protective gloves, and avoid release to the environment (P261, P280, P273).[1]
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Personal Protective Equipment: It is recommended to use a dust mask, eye shields, and gloves when handling this compound.
Conclusion
Tris(4-formylphenyl)amine stands out as a highly valuable and versatile building block in materials chemistry. Its well-defined structure allows for the precise construction of complex, porous materials like Covalent Organic Frameworks. While its direct role in drug development is limited, the unique properties of the materials derived from it open up promising avenues for advanced applications in drug delivery, diagnostics, and beyond. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of this key chemical compound.
References
- 1. Tris(4-formylphenyl)amine | C21H15NO3 | CID 231956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 三(4-甲酰苯基)胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review | MDPI [mdpi.com]
- 9. A new hydrazone-linked covalent organic framework for Fe(iii) detection by fluorescence and QCM technologies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
